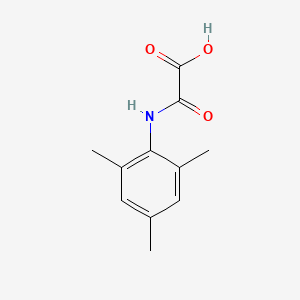(Mesitylamino)(oxo)acetic acid
CAS No.: 79354-46-4
Cat. No.: VC16493490
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79354-46-4 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 2-oxo-2-(2,4,6-trimethylanilino)acetic acid |
| Standard InChI | InChI=1S/C11H13NO3/c1-6-4-7(2)9(8(3)5-6)12-10(13)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
| Standard InChI Key | NCKRYPKOPPLVPE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)C(=O)O)C |
Introduction
Structural and Physicochemical Properties
The molecular architecture of (mesitylamino)(oxo)acetic acid features a mesitylamine group bonded to an oxoacetic acid backbone. Key physicochemical parameters include:
Table 1: Fundamental Properties of (Mesitylamino)(oxo)acetic Acid
| Property | Value |
|---|---|
| CAS Registry Number | 79354-46-4 |
| IUPAC Name | 2-Oxo-2-[(2,4,6-trimethylphenyl)amino]acetic acid |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)C(=O)O)C |
| InChI Key | NCKRYPKOPPLVPE-UHFFFAOYSA-N |
The mesityl group’s three methyl substituents create a sterically hindered environment around the amino group, which modulates the compound’s solubility and reactivity . Spectroscopic characterization via ¹H NMR and IR reveals distinct absorption bands for the carbonyl (C=O) groups at ~1755 cm⁻¹ and ~1678 cm⁻¹, consistent with oxamic acid derivatives .
Synthesis and Industrial Production
The synthesis of (mesitylamino)(oxo)acetic acid typically involves the condensation of mesitylamine with oxalyl derivatives. A validated method, adapted from protocols for analogous oxamic acids, proceeds as follows :
-
Reaction of Mesitylamine with Oxalyl Chloride:
Mesitylamine reacts with oxalyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (Et₃N). This step forms the intermediate acyl chloride. -
Hydrolysis to Carboxylic Acid:
The intermediate undergoes hydrolysis using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture, yielding the final product after acidification and purification.
Table 2: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → Room temperature |
| Catalyst | Triethylamine (1.1 equiv) |
| Reaction Time | 4–6 hours |
| Purification | Recrystallization (CH₂Cl₂/hexanes) |
Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and purity (>98%). Advanced purification techniques, such as column chromatography or recrystallization, ensure pharmaceutical-grade quality .
Reactivity and Chemical Transformations
(Mesitylamino)(oxo)acetic acid participates in diverse reactions, leveraging both the oxo and amino functionalities:
Nucleophilic Acyl Substitution
The carboxylic acid group undergoes esterification or amidation. For example, reaction with methanol in the presence of H₂SO₄ yields the methyl ester:
Transition-Metal-Free C–H Functionalization
Recent studies highlight its utility in synthesizing heterocyclic compounds. Under oxidative conditions with (NH₄)₂S₂O₈, it couples with quinoxalin-2(1H)-ones to form 3-carbamoyl derivatives :
Key Reaction Parameters:
-
Oxidant: Ammonium persulfate (2.5 equiv)
-
Solvent: Acetonitrile/H₂O (4:1)
-
Yield: 73–86%
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for N-acyliminium ions, intermediates in alkaloid synthesis. Its mesityl group enhances stability during cycloaddition reactions, enabling access to polycyclic frameworks .
Material Science
Oxamic acid derivatives are explored as ligands in coordination polymers. The mesityl group’s bulkiness prevents aggregation, favoring the formation of porous metal-organic frameworks (MOFs) with high surface areas (>1000 m²/g) .
Challenges and Future Directions
Current limitations include moderate solubility in polar solvents (e.g., water solubility <0.1 mg/mL) , which restricts biological applications. Future research should focus on:
-
Derivatization Strategies: Introducing sulfonate or PEG groups to enhance hydrophilicity.
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral oxamic acid derivatives.
-
Mechanistic Studies: Elucidating the compound’s role in C–H activation pathways using in situ spectroscopic techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume